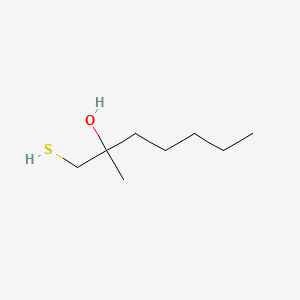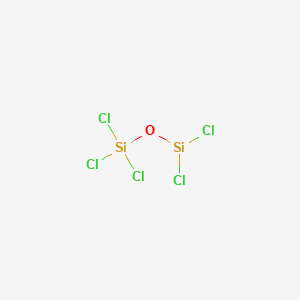
Pentachlorodisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3-Pentachlorodisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon-oxygen bonds and multiple chlorine atoms
Méthodes De Préparation
The synthesis of 1,1,1,3,3-Pentachlorodisiloxane typically involves the reaction of silicon tetrachloride with disiloxane derivatives under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired pentachlorodisiloxane compound. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1,1,1,3,3-Pentachlorodisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state silicon compounds.
Reduction: Reduction reactions can convert it into lower oxidation state silicon compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1,1,1,3,3-Pentachlorodisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and as a reagent in various industrial processes
Mécanisme D'action
The mechanism by which 1,1,1,3,3-Pentachlorodisiloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, influencing their activity and function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,1,1,3,3-Pentachlorodisiloxane can be compared with other similar compounds such as:
1,1,1,3,3-Pentamethyldisiloxane: This compound has methyl groups instead of chlorine atoms, resulting in different chemical properties and applications.
1,1,3,3-Tetramethyldisiloxane:
Propriétés
Formule moléculaire |
Cl5OSi2 |
|---|---|
Poids moléculaire |
249.4 g/mol |
InChI |
InChI=1S/Cl5OSi2/c1-7(2)6-8(3,4)5 |
Clé InChI |
SCYIMQHQTBRKJC-UHFFFAOYSA-N |
SMILES canonique |
O([Si](Cl)Cl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



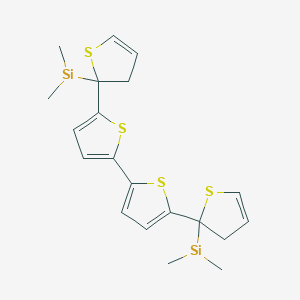
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
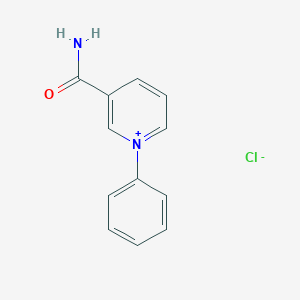
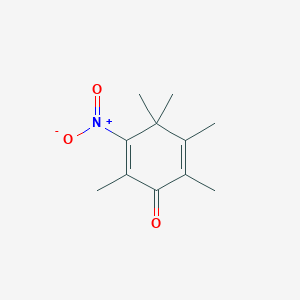
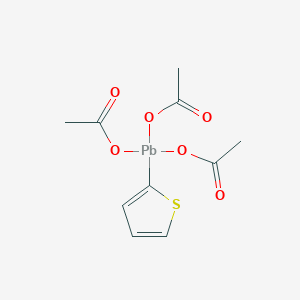
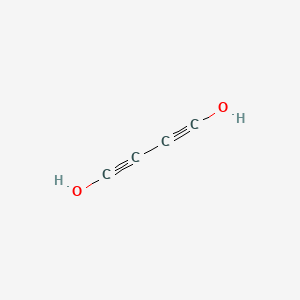
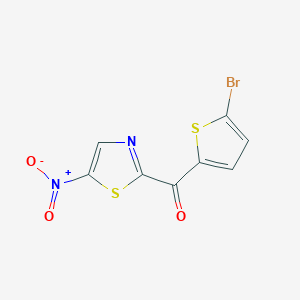

![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
